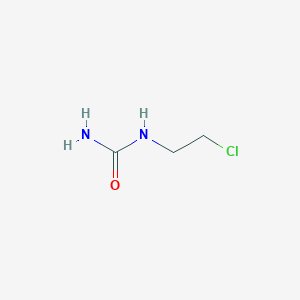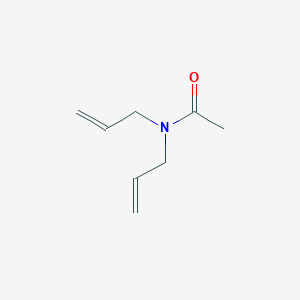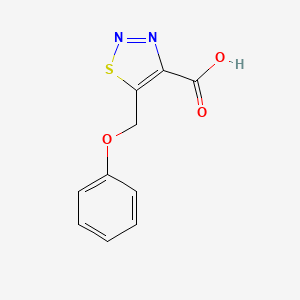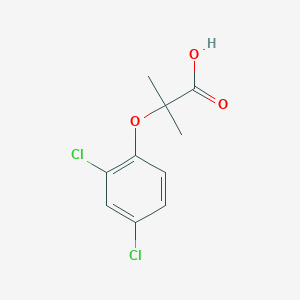
2-(2,4-二氯苯氧基)-2-甲基丙酸
描述
2-(2,4-Dichlorophenoxy)-2-methylpropanoic acid is an organic compound. It is a synthetic plant growth regulator that is highly toxic to most broad-leaved plants and relatively non-toxic to monocotyledonous plants . It is usually referred to by its ISO common name 2,4-D .
Synthesis Analysis
The synthesis of 2,4-Dichlorophenoxyacetic acid (2,4-D) from 2,4-dichlorophenol (2,4-DCP) and monochloroacetic acid (MCA) has been reported . The process is designed using a systematic methodology including a literature study, conceptual flow sheet, and process design in more depth .Molecular Structure Analysis
The molecular structure of 2-(2,4-Dichlorophenoxy)-2-methylpropanoic acid is represented by the chemical formula C8H6Cl2O3 . It is an aromatic ether that is 2-hydroxypropanoic acid in which the hydroxy group at position 2 has been converted to its 2,4-dichlorophenyl ether .Chemical Reactions Analysis
The detection of 2,4-Dichlorophenoxyacetic acid can be achieved through electrochemical redox electron transfer reactions, making voltammetry an effective approach . The toxicity of the mixture of 2,4-D and 2,4-DCP to Q67 is increasing with the exposure time .Physical And Chemical Properties Analysis
2,4-Dichlorophenoxyacetic acid is a white to yellow powder with a melting point of 140.5 °C . It is soluble in organic solvents and has a molar mass of 221.04 g/mol .科学研究应用
-
Advanced Oxidation Processes (AOPs) for 2,4-D Degradation
- Scientific Field : Environmental Science and Pollution Research .
- Application Summary : 2,4-D is a widely used herbicide that has caused severe water contamination. Advanced Oxidation Processes (AOPs) have been developed to degrade 2,4-D .
- Methods of Application : Various AOPs have been evaluated for their efficiency in degrading 2,4-D, including ozonation, photocatalytic, photo-Fenton, and electrochemical processes .
- Results : Ozonation showed the highest degradation efficiency (99.8% in 30 min). Photocatalytic, photo-Fenton, and electrochemical processes also showed high efficiencies of degradation and mineralization .
-
Use as a Plant Growth Regulator
- Scientific Field : Agriculture and Botany .
- Application Summary : 2,4-D is a synthetic auxin, a type of plant hormone. It is used as a plant growth regulator, particularly to increase the latex output of old rubber trees .
- Methods of Application : The specific methods of application can vary, but it is typically applied directly to the plants that require growth regulation .
- Results : The application of 2,4-D has been found to effectively regulate plant growth and increase latex output .
-
Use in Antibody Detection
- Scientific Field : Biochemistry .
- Application Summary : Antibodies that detect 2,4-D can be used in several scientific applications, including Immunohistochemistry, ELISA and Immunocytochemistry .
- Methods of Application : These antibodies are developed in Mouse and Rabbit and can be used in various lab procedures .
- Results : The use of these antibodies allows for the detection of 2,4-D in various scientific applications .
-
Weed Control in Cereal Crops
- Scientific Field : Agriculture .
- Application Summary : 2,4-D is one of the oldest and most widely available herbicides and defoliants in the world, having been commercially available since 1945 . It is used as a weedkiller on cereal crops .
- Methods of Application : It is typically applied directly to the cereal crops that require weed control .
- Results : The application of 2,4-D has been found to effectively control weeds in cereal crops .
-
Use in Orchard Management
-
Use in Pasture Management
-
Use in Aquatic Weed Control
- Scientific Field : Aquaculture .
- Application Summary : 2,4-D is used as a herbicide for controlling weeds in aquatic environments .
- Methods of Application : It is typically applied directly to the water bodies that require weed control .
- Results : The application of 2,4-D has been found to effectively control aquatic weeds .
-
Use in Turf Management
- Scientific Field : Horticulture .
- Application Summary : 2,4-D is used as a herbicide for controlling broadleaf weeds in turf and lawns .
- Methods of Application : It is typically applied directly to the turf or lawns that require weed control .
- Results : The application of 2,4-D has been found to effectively control weeds in turf and lawns .
-
Use in Genetically Modified Crops
- Scientific Field : Biotechnology .
- Application Summary : Some crops have been genetically modified to be resistant to 2,4-D, allowing for its use in weed control without damaging the crop .
- Methods of Application : It is typically applied directly to the genetically modified crops that require weed control .
- Results : The application of 2,4-D has been found to effectively control weeds in genetically modified crops without causing harm to the crops .
安全和危害
属性
IUPAC Name |
2-(2,4-dichlorophenoxy)-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O3/c1-10(2,9(13)14)15-8-4-3-6(11)5-7(8)12/h3-5H,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVCPZLUILSFNDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)OC1=C(C=C(C=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50290919 | |
| Record name | 2-(2,4-dichlorophenoxy)-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50290919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Dichlorophenoxy)-2-methylpropanoic acid | |
CAS RN |
1914-66-5 | |
| Record name | 1914-66-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71798 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(2,4-dichlorophenoxy)-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50290919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

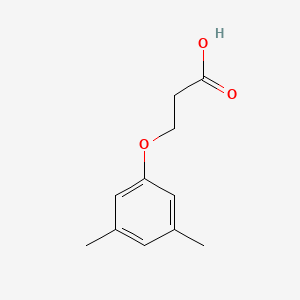
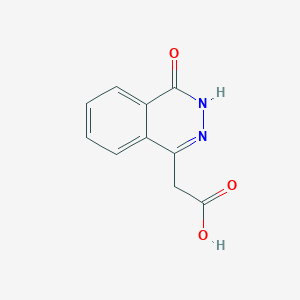
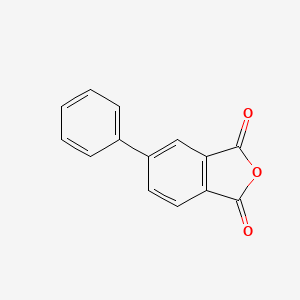
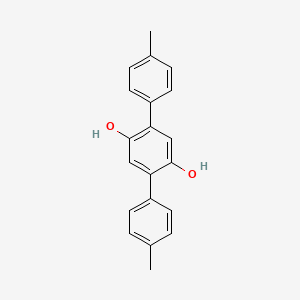
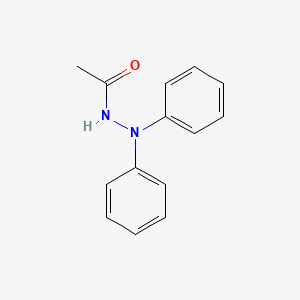
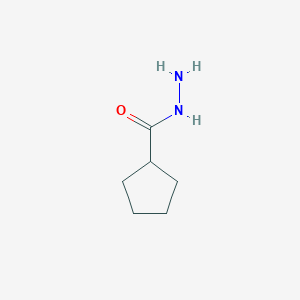
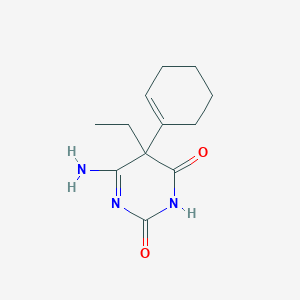
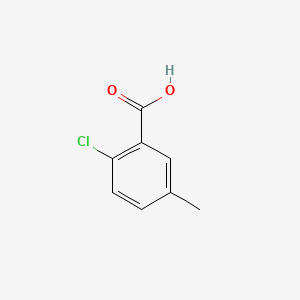
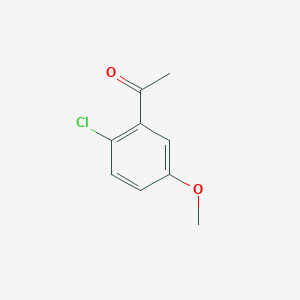
![3-{[(Pyridin-4-yl)methyl]carbamoyl}prop-2-enoic acid](/img/structure/B1347273.png)
